Mercaptopurine disulfide

Electrochemical analysis Redox behavior Electrode modification

Quantifying oxidative degradation in 6-mercaptopurine (6-MP) batches with surrogate standards leads to inaccurate impurity profiling and pharmacopoeial non-compliance. Mercaptopurine disulfide is the authentic EP Impurity D-the primary oxidative degradation product formed progressively during 6-MP synthesis and storage. Failure to use this authentic standard results in incorrect degradation quantification and compromised batch release decisions. • Enables accurate HPLC-UV/LC-MS quantification with structurally matched retention time and response factor • Distinct electrochemical reduction potential (312 mV positive shift vs. 6-MP) validates sensor calibration • Characteristic NMR chemical shifts unambiguously distinguish disulfide from parent 6-MP Supplied with comprehensive Certificate of Analysis; refrigerated storage at 2-8°C.

Molecular Formula C10H6N8S2
Molecular Weight 302.3 g/mol
CAS No. 49808-20-0
Cat. No. B193226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercaptopurine disulfide
CAS49808-20-0
Synonyms6-Mercaptopurine Disulfide;  6,6'-Dithiodi-9H-purine;  6,6'-Dithiodi-purine;  Bis(6-purinyl) disulfide;  1,2-Di(9H-purin-6-yl)disulfane;  NSC 166569;  NSC 77640
Molecular FormulaC10H6N8S2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4
InChIInChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18)
InChIKeyULNKLXSTZWVSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Mercaptopurine Disulfide Identity and Impurity Classification


Mercaptopurine disulfide (CAS 49808-20-0), also known as 6,6′-dithiodi-9H-purine or bis(6-purinyl) disulfide, is the symmetric disulfide dimer of 6-mercaptopurine (6-MP), formed through oxidative coupling of two 6-MP molecules via a covalent disulfide linkage [1]. With the molecular formula C₁₀H₆N₈S₂ and a molecular weight of 302.34 g/mol, this compound is formally classified as Mercaptopurine EP Impurity D (European Pharmacopoeia) and is also recognized as Azathioprine Impurity C, as azathioprine is the 1-methyl-4-nitro-5-imidazolyl derivative prodrug of 6-MP . The compound is characterized as a yellow to deep yellow solid with a melting point exceeding 219°C (decomposition), and it is stored under refrigerated conditions (2–8°C) to maintain stability [2][3].

Oxidative degradation impurity standard for stability studies
Pharmacopoeial traceability: EP Impurity D, Azathioprine Impurity C
Redox-active disulfide probe for electrochemical sensor research

Why 6-Mercaptopurine Disulfide Cannot Be Substituted


Generic substitution of mercaptopurine disulfide with the parent drug 6-mercaptopurine, with azathioprine, or with other thiopurine-related impurities is analytically and functionally invalid. As a disulfide dimer, this compound exhibits fundamentally distinct physicochemical behavior: in electrochemical systems, the reduction of the disulfide bond to regenerate free 6-MP occurs at a characteristic potential that differs substantially from the oxidation potential of 6-MP itself [1]. In NMR characterization, significant chemical shift differences are observed when comparing the disulfide form to the parent mercaptopurine compound, reflecting the altered electronic environment resulting from disulfide bond formation and tautomeric equilibria . Moreover, mercaptopurine disulfide is an oxidation degradation product that forms progressively during synthesis and storage of 6-mercaptopurine; failure to use the authentic impurity standard (rather than 6-MP or a surrogate) results in inaccurate quantification of degradation, non-compliance with pharmacopoeial monograph specifications, and compromised batch release decisions [2].

Mercaptopurine Disulfide
6-MP / Azathioprine / Surrogates
Electrochemical behavior Disulfide reduction at characteristic potential; may not co-elute or match 6-MP oxidation signal
6-MP / prodrug forms Parent thiol and azathioprine exhibit different redox and retention profiles; inaccurate degradation quantification
NMR identification Significant chemical shift differences due to disulfide bond alter electronic environment
Metabolite panels Standard 6-MP metabolite assays do not capture the disulfide species; requires dedicated method
Stability marker Oxidative degradation product not equivalent to enzymatic metabolites; use of surrogate impairs forced degradation accuracy
Pharmacopoeial identity Only the EP-specified impurity D standard provides regulatory traceability for batch release

Mercaptopurine Disulfide Comparative Evidence


Disulfide Reduction vs. 6-MP Oxidation

In a comparative electrochemical study, the reduction of 6-mercaptopurine disulfide (the product formed from prior oxidation of 6-MP) was evaluated at both a bare glassy carbon electrode and a poly-cobalt tetraaminophthalocyanine (poly-CoTAPc) modified electrode. At the modified electrode, the reduction potential of the disulfide product shifted positively by 312 mV relative to the unmodified electrode baseline, while the peak current increased by a factor of 40 [1]. This substantial enhancement in signal intensity enables more sensitive detection of the disulfide species compared to conventional unmodified electrode methods.

Disulfide Reduction vs. 6-MP Oxidation
Head-to-head
312 mV positive shift, 40× peak current increase at poly-CoTAPc electrode
Supports lower impurity detection limit optimization in electrochemical methods
Conditions: pH 2.0 phosphate buffer; modified glassy carbon electrode
Electrochemical analysis Redox behavior Electrode modification

Oxidative Degradation Marker Formation

6-Mercaptopurine disulfide arises as an impurity during the synthesis and storage of 6-mercaptopurine via oxidative coupling of the thiol (-SH) groups on two 6-MP molecules, and it requires rigorous monitoring due to its impact on purity profiles and product stability [1]. Unlike other 6-MP impurities such as hypoxanthine (purine base), 6-thioxanthine, or 6-thiouric acid, which are metabolites arising from enzymatic transformations, the disulfide dimer is a direct chemical degradation product that forms spontaneously under oxidative conditions [2]. Its presence therefore serves as a sensitive indicator of oxidative exposure during manufacturing and storage.

Oxidative Degradation Marker
Class-level
Spontaneous disulfide dimer formation during synthesis and storage
Procurement of authentic standard supports stability-indicating method validation
Data to verify for specific formulation and storage conditions
Stability studies Oxidative degradation Impurity profiling

EP Impurity D and Azathioprine Impurity C

Mercaptopurine disulfide is designated as Mercaptopurine EP Impurity D in the European Pharmacopoeia and is also recognized as Azathioprine Impurity C . The compound is available as a CRS (Chemical Reference Substance) from the European Directorate for the Quality of Medicines & HealthCare (EDQM) and is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia . Unlike generic reagent-grade disulfide compounds or 6-MP itself, only the designated pharmacopoeial reference standard provides the traceability and certification required for regulatory submissions.

EP Impurity D / Azathioprine Impurity C
Data to verify
Listed in European Pharmacopoeia; available as EDQM CRS
Supports pharmacopoeial compliance for release testing of mercaptopurine and azathioprine
Verify lot-specific certificate and monograph version
Pharmaceutical analysis Pharmacopoeial compliance Reference standards

Distribution Kinetics vs. 6-MP Metabolites

Chromatographic and spectrophotometric methods have been developed specifically for the determination of 6-mercaptopurine disulfide distribution kinetics, enabling the study of how the disulfide species partitions between different biological or formulation compartments [1]. Standard HPLC assays for 6-MP and its metabolites (such as those measuring 6-thioguanine, 6-mercaptopurine riboside, 6-thioxanthine, and 6-thiouric acid) do not inherently quantify the disulfide dimer, as its retention behavior and detection wavelength may differ substantially from the parent thiol and its nucleoside/nucleotide metabolites [2].

Distribution Kinetics Specificity
Class-level
Dedicated chromatographic conditions required; not covered by standard 6-MP metabolite panels
Separate reference standard needed for redox-sensitive distribution studies
Method transfer context; retention behavior may differ
HPLC method development Pharmacokinetics Distribution studies

Mercaptopurine Disulfide Application Scenarios


Stability-Indicating HPLC Method Validation

Mercaptopurine disulfide is the primary oxidative degradation product of 6-MP formed during synthesis and storage. It must be included as a specified impurity in forced degradation studies and stability protocols to accurately monitor oxidation. The authentic standard enables precise quantification by HPLC-UV or LC-MS, ensuring that 6-MP drug substance and finished product meet pharmacopoeial purity specifications [1].

Electrochemical Sensor for Thiopurine Detection

The 40-fold enhancement in peak current and 312 mV positive shift in reduction potential observed for 6-mercaptopurine disulfide at poly-CoTAPc modified electrodes [1] supports the use of this compound as a calibration standard and mechanistic probe in the development of sensitive electrochemical sensors for thiopurine drugs and their oxidative degradation products.

Reduction-Triggered Drug Delivery Characterization

The redox-responsive disulfide bond in mercaptopurine disulfide, which remains stable in circulation and extracellular media but undergoes thiol-disulfide exchange and cleavage under reductive intracellular conditions (e.g., elevated glutathione) [1], makes this compound a valuable analytical standard for characterizing disulfide-linked 6-MP prodrugs and polymer-drug conjugates designed for tumor-targeted delivery.

NMR Structural Confirmation of Thiopurine Derivatives

Significant chemical shift differences between the disulfide form and parent 6-mercaptopurine, attributable to altered electronic environment from disulfide bond formation [1], make the authentic disulfide standard essential for assigning NMR spectra, confirming structural identity of synthesized derivatives, and detecting disulfide formation in reaction monitoring.

Application
Selection Property
Validation Focus
Oxidative stability testing
EP-specified impurity D reference standard
Forced degradation quantification and pharmacopoeial compliance
Electrochemical sensor development
Redox-active disulfide probe
Sensitivity optimization and calibration verification
Disulfide-linked prodrug characterization
Redox-responsive disulfide bond stability
Drug release kinetics and conjugate stability profiling
Spectroscopic structural confirmation
Distinct disulfide chemical shift signature
Identity verification and reaction monitoring

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